1-(9H-fluoren-9-yl)methyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
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Overview
Description
1-(9H-fluoren-9-yl)methyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-fluoren-9-yl)methyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate typically involves the protection of the amino group with the Fmoc group. The process begins with the reaction of fluorenylmethanol with a suitable carboxylic acid derivative under basic conditions to form the Fmoc-protected intermediate. This intermediate is then reacted with 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-(9H-fluoren-9-yl)methyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted products. These products are often used as intermediates in further synthetic applications .
Scientific Research Applications
1-(9H-fluoren-9-yl)methyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids, facilitating the formation of peptide bonds.
Biology: Employed in the synthesis of biologically active peptides and proteins, aiding in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based therapeutics, including drugs for various diseases.
Mechanism of Action
The mechanism of action of 1-(9H-fluoren-9-yl)methyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. It can be removed under mild basic conditions, revealing the free amino group for further reactions. The molecular targets and pathways involved include interactions with various reagents and catalysts used in peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: Other Fmoc-protected amino acids, such as Fmoc-glycine and Fmoc-alanine, share similar properties and applications.
Boc-protected amino acids: Boc-protected amino acids, like Boc-glycine, offer an alternative protection strategy with different removal conditions.
Cbz-protected amino acids: Cbz-protected amino acids, such as Cbz-lysine, provide another option for amino group protection with distinct chemical properties.
Uniqueness
1-(9H-fluoren-9-yl)methyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate is unique due to its specific structure, which combines the stability of the Fmoc group with the functional versatility of the pyrrolidine ring. This combination makes it particularly useful in complex peptide synthesis and other advanced chemical applications .
Properties
Molecular Formula |
C21H21NO5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C21H21NO5/c1-26-20(24)19-10-13(23)11-22(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19,23H,10-12H2,1H3/t13-,19-/m0/s1 |
InChI Key |
AWCMBJJPVSUPSS-DJJJIMSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origin of Product |
United States |
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